molecular formula C27H31Cl3N2O4 B1226187 2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol

2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol

Cat. No. B1226187
M. Wt: 553.9 g/mol
InChI Key: VLCFEOVOOOOSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol is a benzenoid aromatic compound.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Complex compounds involving chlorophenyl and hydroxyethyl groups have been synthesized and tested for antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been created through the treatment of aniline and chloro aniline compounds, followed by reactions with various benzoates, leading to compounds with potential antimicrobial properties (Jalihal, Sharabasappa, & Kilarimath, 2009).

Structural and Crystallographic Studies

  • The reaction of certain hydroxyethyl and chlorophenyl derivatives with fumaric acid yielded compounds with a notable crystal structure, connected via hydrogen bonds into a three-dimensional network. This showcases the potential for creating structured materials or studying intermolecular interactions (Bai, Liu, & Ma, 2008).

Kinetic and Mechanism Studies

  • Research into the kinetics and mechanisms of reactions involving aryl carbonates and anilines provides insights into the behavior of complex molecules under specific conditions, aiding in the understanding of reaction pathways and the design of novel compounds (Castro, Acevedo, & Santos, 2011).

Molecular Precursors and Models for Metalloproteins

  • Studies on mononuclear precursors to heterodinuclear models for metalloproteins involve complex organic compounds, indicating the role such molecules can play in mimicking or studying biological systems (Rapta, Kamaras, & Jameson, 1996).

properties

Product Name

2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol

Molecular Formula

C27H31Cl3N2O4

Molecular Weight

553.9 g/mol

IUPAC Name

2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C27H31Cl3N2O4/c28-24-4-2-1-3-21(24)27(22-7-5-19(17-25(22)29)31(9-13-33)10-14-34)23-8-6-20(18-26(23)30)32(11-15-35)12-16-36/h1-8,17-18,27,33-36H,9-16H2

InChI Key

VLCFEOVOOOOSGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)N(CCO)CCO)Cl)C3=C(C=C(C=C3)N(CCO)CCO)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
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2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
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2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
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2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
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2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
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2-[4-[[4-[bis(2-hydroxyethyl)amino]-2-chlorophenyl]-(2-chlorophenyl)methyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol

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